
2-(Benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione is a chemical compound that has gained significant attention in scientific research in recent years. This compound is also known as BNTD and has a molecular formula of C30H24N6O2. BNTD is a fluorescent molecule that has been used in various scientific applications, including biomedical research, drug discovery, and material science.
作用機序
BNTD is a fluorescent molecule that emits light in the blue region of the spectrum. The mechanism of action of BNTD involves the absorption of light energy, which excites the molecule to a higher energy state. The excited molecule then emits light as it returns to its ground state. The fluorescence intensity of BNTD is dependent on its environment, such as pH, temperature, and solvent polarity. BNTD has been used as a fluorescent probe to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways.
Biochemical and Physiological Effects
BNTD has been shown to have minimal biochemical and physiological effects in vitro and in vivo. Studies have shown that BNTD is non-toxic and does not affect cell viability or proliferation. BNTD has also been shown to have minimal effects on enzyme activity and protein function. These properties make BNTD an ideal fluorescent probe for studying various biological processes without interfering with the system under study.
実験室実験の利点と制限
BNTD has several advantages for lab experiments, including its high fluorescence quantum yield, photostability, and low toxicity. BNTD is also relatively easy to synthesize and purify, making it readily available for research. However, BNTD has some limitations, including its sensitivity to pH, temperature, and solvent polarity. These limitations can affect the fluorescence intensity and emission spectra of BNTD, which can complicate data analysis. Additionally, BNTD is not suitable for in vivo imaging due to its limited tissue penetration and potential toxicity.
将来の方向性
There are several future directions for the research and development of BNTD. One direction is to optimize the synthesis method of BNTD to improve its yield and purity. Another direction is to develop new derivatives of BNTD with improved properties, such as increased solubility and tissue penetration. Additionally, BNTD can be used in combination with other fluorescent probes to study complex biological processes, such as protein-protein interactions and cellular signaling pathways. Finally, BNTD can be used in the development of new materials for OLEDs and OPVs, which have potential applications in the field of renewable energy.
合成法
The synthesis of BNTD involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-phenylpiperazine and benzotriazole in the presence of acetic acid. The reaction mixture is heated to reflux for several hours, and the resulting product is purified by column chromatography. This synthesis method has been optimized to produce high yields of BNTD with high purity.
科学的研究の応用
BNTD has been used in various scientific research applications, including biomedical research, drug discovery, and material science. In biomedical research, BNTD has been used as a fluorescent probe to study protein-protein interactions, enzyme activity, and cellular signaling pathways. BNTD has also been used in drug discovery to screen for potential therapeutic agents for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, BNTD has been used as a fluorescent dye in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs).
特性
IUPAC Name |
2-(benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O2/c32-25-19-10-4-5-11-20(19)26(33)24(31-22-13-7-6-12-21(22)27-28-31)23(25)30-16-14-29(15-17-30)18-8-2-1-3-9-18/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBQFJVUIVFOEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)N5C6=CC=CC=C6N=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2455634.png)
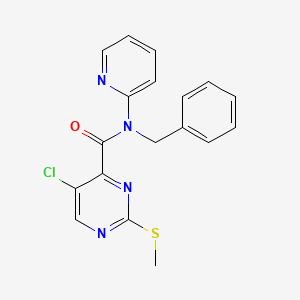
![3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2455638.png)
![2-[2-Hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile](/img/structure/B2455639.png)
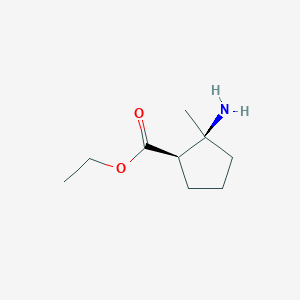
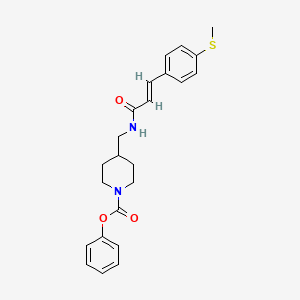


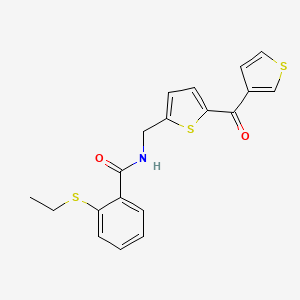

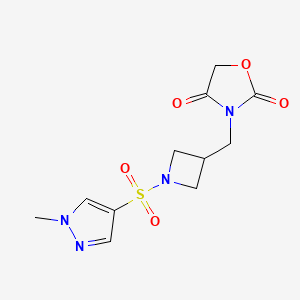
![Ethyl 2-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2455654.png)
![N-(3-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2455655.png)
